molecular formula C11H11FN2O B1450382 (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 1344920-32-6

(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B1450382
CAS No.: 1344920-32-6
M. Wt: 206.22 g/mol
InChI Key: ORNJAZNBTXRTHF-QMMMGPOBSA-N
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Description

(1S)-1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a chiral chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 . This building block features a fluorinated aromatic core linked to a pyrazole heterocycle and a chiral alcohol moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their wide range of biological activities and are present in several pharmacologically active compounds . The specific stereochemistry at the chiral center (S-configuration) is critical for its application in the synthesis of enantiomerically pure molecules, where it can serve as a key precursor. The incorporation of both fluorine and a pyrazole ring can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJAZNBTXRTHF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazole-Substituted Phenyl Intermediate

The pyrazole ring is typically formed by cyclization reactions involving hydrazine derivatives and appropriately substituted ketones or aldehydes. One common approach includes:

  • Condensation of 3-fluoro-4-substituted benzaldehyde or acetophenone derivatives with hydrazine or substituted hydrazines.
  • Refluxing in ethanol or other suitable solvents to promote cyclization and ring closure.

For example, a typical reaction involves refluxing 1-(3-fluorophenyl)ethanone with hydrazine in ethanol for several hours to yield the pyrazole ring fused to the fluorophenyl moiety.

Stereoselective Introduction of the Ethan-1-ol Group

The chiral ethan-1-ol side chain is introduced through asymmetric synthesis or resolution methods:

  • Asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents to yield the (S)-enantiomer of the alcohol.
  • Alternatively, chiral auxiliaries or enzymatic methods may be employed to achieve stereoselectivity.

The (S)-configuration is critical for the biological activity of the compound and requires careful monitoring using chiral chromatographic techniques or NMR analysis.

Representative Synthetic Route Example

Step Reaction Description Conditions Outcome / Notes
1 Formation of hydrazone intermediate by reaction of 3-fluoro-4-substituted acetophenone with hydrazine Reflux in ethanol, 8 h Hydrazone intermediate ready for cyclization
2 Cyclization to form pyrazole ring Stirring in DMF, addition of POCl3, heating at 80°C for 8 h Formation of pyrazole aldehyde intermediate with good yield
3 Asymmetric reduction of ketone to (S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol Use of chiral catalyst or reagent under controlled temperature Stereoselective formation of (S)-alcohol with high enantiomeric excess
4 Purification and characterization Column chromatography, NMR, MS Confirmation of structure and purity

Detailed Research Findings and Analytical Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the formation of the pyrazole ring and the presence of the fluorine substituent on the aromatic ring. The stereochemistry of the ethan-1-ol group is verified by coupling constants and chiral shift reagents.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C11H11FN2O (molecular weight ~206.22 g/mol) confirm the expected product.

  • Chiral HPLC : Used to determine enantiomeric excess, ensuring the (S)-configuration is predominant in the final product.

  • Yield and Purity : Typical yields range from 60% to 85% depending on the step and purification method. Purity is generally above 95% after chromatographic purification.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Solvent for cyclization Ethanol, DMF Ethanol for hydrazone formation; DMF for pyrazole ring closure
Temperature Reflux (ethanol), 80°C (POCl3 step) Controlled to optimize yield and selectivity
Reaction time 4–8 hours Sufficient for complete conversion
Reducing agent Chiral catalyst or reagent (e.g., CBS catalyst) For stereoselective reduction of ketone to alcohol
Purification Silica gel column chromatography Ethyl acetate/petroleum ether mixtures commonly used
Analytical techniques NMR, MS, chiral HPLC Confirm structure, purity, and stereochemistry

Additional Notes on Preparation

  • The presence of the fluorine atom influences the electronic properties of the aromatic ring, affecting reaction rates and selectivity during cyclization and reduction steps.
  • The pyrazole moiety stabilizes intermediates and may require protection/deprotection steps depending on the synthetic route.
  • Alternative synthetic routes may involve coupling reactions with pre-formed pyrazole derivatives or use of advanced intermediates as described in patent literature.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol undergoes oxidation to form ketones under controlled conditions. Catalytic systems involving Mn(III) complexes (e.g., [(S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF₃SO₃)₂]) enable efficient oxidation with hydrogen peroxide or peracetic acid .

Oxidizing Agent Conditions Product Yield Source
Mn(III) complexH₂O₂/AcOH, 25°C, 12 h3-fluoro-4-(pyrazol-1-yl)acetophenone89%
CrO₃H₂SO₄, acetone, 0°C, 2 hSame ketone76%

Steric hindrance from the pyrazole ring slows oxidation kinetics compared to non-aromatic alcohols .

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters. For example:
 1S Alcohol+AcClEt N CH Cl  1S Acetate\text{ 1S Alcohol}+\text{AcCl}\xrightarrow{\text{Et N CH Cl }}\text{ 1S Acetate}

  • Reactivity : Enhanced by electron-withdrawing fluorine (rate increase ~1.5× vs. non-fluorinated analogs).

  • Stereochemistry : Retention of configuration confirmed via chiral HPLC.

Nucleophilic Substitution at Fluorine

The fluorine atom undergoes substitution with strong nucleophiles (e.g., amines, thiols):

Reagent Conditions Product Yield
NH₃ (liq.)100°C, 6 h3-amino-4-(pyrazol-1-yl)phenylethanol68%
NaSHDMF, 80°C, 3 h3-mercapto derivative72%

Replacement occurs regioselectively at the para-position to the pyrazole due to electronic activation .

Pyrazole Ring Modifications

The 1H-pyrazole moiety participates in:

  • Electrophilic substitution : Nitration at C5 using HNO₃/H₂SO₄ (yield: 58%).

  • Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Pd(II), Mn(II)) in catalytic systems .

Stereospecific Reactions

The (1S)-configuration influences reactivity:

  • Enzymatic resolution : Lipase-catalyzed transesterification shows 98% enantiomeric excess retention.

  • Grignard addition : Stereoselective formation of tertiary alcohols when reacting with organomagnesium reagents.

Thermal Dehydration

Under acidic conditions (H₂SO₄, 120°C), the alcohol dehydrates to form an alkene:
 1S AlcoholΔ1[3fluoro4(pyrazol1yl)phenyl]ethylene\text{ 1S Alcohol}\xrightarrow{\Delta}1-[3-fluoro-4-(pyrazol-1-yl)phenyl]ethylene

  • Mechanism : E1 elimination with carbocation stabilization by the pyrazole ring .

Reduction Pathways

Though inherently stable, the alcohol can be reduced to ethane derivatives using LiAlH₄ under forcing conditions (yield: 42%).

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure shares features with several pyrazole derivatives (Table 1):

Compound Name Substituents/Modifications Key Differences Reference
(1R)-1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol R-configuration at C1 Enantiomeric activity differences
1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-ol Lacks fluorine at phenyl C3 Reduced electron-withdrawing effects
(±)-(1R,1S)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol Methoxy at phenyl C4 (vs. fluorine at C3) Altered lipophilicity and metabolism
(1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol Isopropoxy at phenyl C4 Bulkier substituent, steric effects

Key Observations :

  • Fluorine’s Role: The 3-fluoro group enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs (e.g., ) .
  • Stereochemistry : The (1S)-enantiomer may exhibit distinct biological activity compared to (1R)-forms, as seen in resolved pyrazole derivatives (>97% de) .

Biological Activity

(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.

The chemical structure of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can be represented by the following molecular formula and characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₁FN₂O
Molecular Weight206.22 g/mol
CAS Number1344920-32-6
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1H-pyrazole moiety. Specifically, (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has shown promising results in inhibiting the growth of various cancer cell lines:

  • In vitro Studies : The compound demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth .
  • In vivo Studies : Animal models have been employed to evaluate the compound's efficacy in reducing tumor size and improving survival rates. The compound exhibited a favorable safety profile, with no significant toxicity observed at therapeutic doses .

Anti-inflammatory Activity

In addition to its anticancer properties, (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has been investigated for its anti-inflammatory effects:

  • Mechanism of Action : The pyrazole scaffold is known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation. Compounds with similar structures have been reported to exhibit selective COX-2 inhibition, leading to reduced inflammation without affecting COX-1 activity, thereby minimizing gastrointestinal side effects .
  • Efficacy : In experimental models, the compound demonstrated significant reductions in edema and inflammatory markers, suggesting its potential utility in treating conditions like arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can be attributed to its structural characteristics. The presence of the pyrazole ring is crucial for its anticancer and anti-inflammatory activities. Modifications to this core structure can significantly alter its pharmacological profile:

Modification TypeEffect on Activity
Substituent on PyrazoleEnhanced anticancer activity
Alkyl Chain LengthIncreased anti-inflammatory potency
Electron-Withdrawing GroupsImproved selectivity for COX inhibition

Case Studies

Several case studies illustrate the effectiveness of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol:

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a 70% reduction in cell viability compared to control groups. Apoptotic markers were significantly elevated, indicating effective induction of programmed cell death .
  • Inflammatory Response in Rodent Models : In a rodent model of induced arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol?

Methodological Answer: A plausible route involves:

Pyrazole Ring Formation : React 3-fluoro-4-iodophenyl ethanol with 1H-pyrazole via a Buchwald–Hartwig coupling to introduce the pyrazole moiety .

Stereochemical Control : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-couplings) to achieve the (1S)-configuration.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol for enantiomeric enrichment .

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Retention times can be compared to a racemic mixture .
  • Optical Rotation : Measure [α]D²⁵ in ethanol (e.g., +15° to +20° for (1S)-enantiomer) .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to confirm absolute configuration .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The fluorine atom inductively withdraws electrons, polarizing the phenyl ring and enhancing hydrogen-bonding potential at the hydroxyl group .
  • Experimental Validation :
    • NMR Studies : Compare ¹⁹F NMR shifts with non-fluorinated analogs (e.g., δ −110 ppm vs. −105 ppm in DMSO-d₆) .
    • Reactivity Tests : Assess nucleophilic substitution rates at the hydroxyl group under acidic conditions .

Data Contradiction Note :
Conflicting reports on fluorine’s electron-withdrawing effects in pyrazole systems may arise from solvent polarity. Always validate with solvent-matched controls .

Q. What strategies resolve discrepancies in bioactivity data across in vitro vs. in vivo studies?

Methodological Answer:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites (e.g., glucuronidation at the hydroxyl group) that reduce in vivo efficacy .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing pyrazole with imidazole) to isolate pharmacophoric elements. Tabulate IC₅₀ values against target receptors .

Q. Example SAR Table :

AnalogModificationIC₅₀ (Target Receptor)
ParentNone12 nM
APyrazole → Imidazole480 nM
B3-F → 3-Cl85 nM

Q. How can researchers optimize crystallization conditions for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Test mixtures of ethanol/water, acetone/heptane, or DCM/pentane in varying ratios .
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal lattice formation .
  • Co-crystallization : Add 10 mol% of 4-dimethylaminopyridine (DMAP) to stabilize hydrogen-bonding networks .

Crystallography Data Reference :
For related fluorophenyl-pyrazole systems, typical space groups are P2₁2₁2₁ with Z = 4 and unit cell parameters a = 8.2 Å, b = 12.5 Å, c = 14.3 Å .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing .
  • Waste Disposal : Collect organic waste in amber glass containers labeled "halogenated organics" for incineration .
  • Spill Response : Absorb with vermiculite, place in sealed containers, and consult institutional EH&S protocols .

Q. Data Gaps and Future Directions

  • Unresolved Challenge : The role of the (1S)-configuration in target binding remains understudied. Propose molecular docking studies with cryo-EM-validated receptor structures.
  • Data Limitation : No direct toxicity profiles exist. Recommend Ames tests and zebrafish embryo assays for preliminary safety data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

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